Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate
Description
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group, a 3-oxo moiety, and a 2-bromophenyl substituent at position 2 of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protease inhibitors, kinase modulators, and antimicrobial agents. The bromine atom at the ortho position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
The tert-butyl group provides steric protection to the amine, improving stability during synthetic steps, while the 3-oxo group introduces electron-withdrawing character, influencing the reactivity of the piperazine ring. Synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution, as seen in analogous compounds .
Properties
Molecular Formula |
C15H19BrN2O3 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12(18)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,19) |
InChI Key |
UNSKIKUXCSGSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 2-bromophenylamine with tert-butyl 3-oxopiperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The following table summarizes key structural differences and their implications:
Key Findings from Comparative Analysis
Substituent Position and Halogen Effects: The 2-bromophenyl group in the target compound offers distinct steric and electronic properties compared to the 3-bromophenyl analog . Fluorine in the 4-fluorophenyl derivative () enhances metabolic stability due to fluorine’s resistance to oxidative degradation, a trait valuable in pharmacokinetic optimization .
Protecting Group Influence: Benzyl-protected analogs (e.g., Benzyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate, ) are less stable under hydrogenolysis conditions compared to tert-butyl derivatives, making the latter preferable for multi-step syntheses.
Oxo Group Significance :
- The 3-oxo group increases the piperazine ring’s electron deficiency, facilitating nucleophilic attacks at adjacent positions. Its absence in tert-butyl 3-(2-bromophenyl)piperazine-1-carboxylate () results in a more basic amine, altering reactivity in alkylation or acylation reactions .
Chiral Centers :
- The (R)-2-methyl derivative () highlights the role of chirality in drug design, where enantiomeric purity can drastically affect biological activity and toxicity profiles .
Applications in Drug Development: Compounds like int-17 (), a 2,3-dichloroquinoline-containing analog, demonstrate the utility of bromophenyl piperazines in efflux pump inhibition, enhancing antibiotic efficacy against resistant pathogens .
Biological Activity
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H19BrN2O3
- Molecular Weight : 355.23 g/mol
- CAS Number : 1955492-82-6
This compound features a piperazine core, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Pharmacological Properties
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Cytotoxicity : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective or psychoactive effects.
The biological activity of this compound can be attributed to its ability to modulate specific receptors or enzymes in the body:
- Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain, mood, and cognition.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its cytotoxicity against cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the oxopiperazine class, providing insights into potential applications for this compound.
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B (2021) | Reported cytotoxic effects on HeLa cells with an IC50 value of 25 µM. |
| Study C (2023) | Investigated neuropharmacological effects in animal models, showing increased locomotor activity at low doses. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
